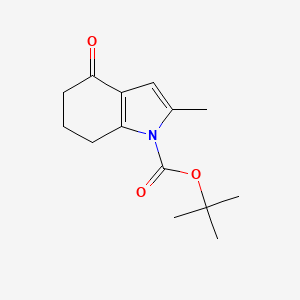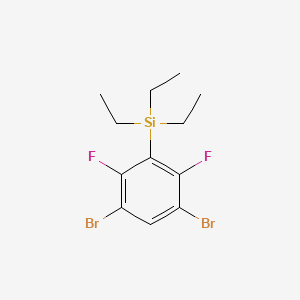
N,N,N-Triphenylanilinium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triphenylanilinium nitrate is an organic compound with the molecular formula C24H20N+ It is a derivative of aniline, where the nitrogen atom is bonded to three phenyl groups, forming a cationic species The nitrate anion (NO3-) balances the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium nitrate typically involves the reaction of triphenylamine with nitric acid. The process can be summarized as follows:
Starting Materials: Triphenylamine and concentrated nitric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions.
Procedure: Triphenylamine is dissolved in an appropriate solvent, and concentrated nitric acid is added slowly with stirring. The mixture is then allowed to react, forming this compound as a precipitate.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This might include:
- Using high-purity starting materials.
- Employing advanced purification techniques such as recrystallization or chromatography.
- Implementing safety measures to handle concentrated nitric acid and control exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Triphenylanilinium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as nitrite or amine.
Substitution: The phenyl groups attached to the nitrogen atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products can include amines or hydroxylamines.
Substitution: Products depend on the specific electrophile used, resulting in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triphenylanilinium nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N,N,N-Triphenylanilinium nitrate exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Mode of Action: The nitrate group can release nitric oxide (NO) under certain conditions, which plays a role in vasodilation and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Triphenylamine: A precursor to N,N,N-Triphenylanilinium nitrate, used in organic electronics and as a dye intermediate.
Aniline Derivatives: Compounds like N,N-dimethylaniline and N,N-diethylaniline share structural similarities and are used in various chemical applications.
Uniqueness:
Structural Features: The presence of three phenyl groups attached to the nitrogen atom gives this compound unique electronic properties.
Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
918537-81-2 |
|---|---|
Molekularformel |
C24H20N2O3 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
tetraphenylazanium;nitrate |
InChI |
InChI=1S/C24H20N.NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3)4/h1-20H;/q+1;-1 |
InChI-Schlüssel |
XWLXBRFMVKVELH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


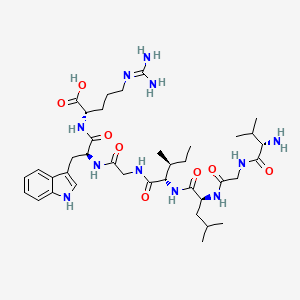


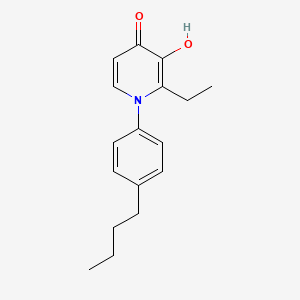
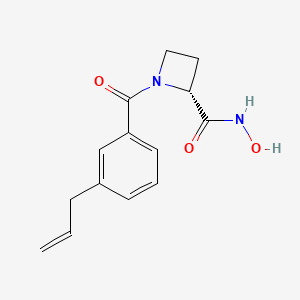
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
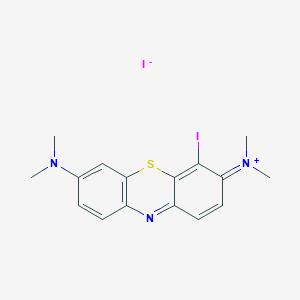
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
